2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Overview
Description
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrazolobenzotriazines, which are characterized by a fused ring system combining pyrazole and benzotriazine moieties. The presence of methyl and phenyl groups further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted hydrazine and a benzotriazine derivative, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis might also incorporate advanced techniques like microwave-assisted synthesis or flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines
Scientific Research Applications
2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one exerts its effects involves interactions at the molecular level. The compound can bind to specific molecular targets, such as enzymes or receptors, altering their activity. This binding can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical outcome. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3,8-diphenylpyrazolo[5,1-c][1,2,4]benzotriazine
- 3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
- 2-methyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Uniqueness
Compared to these similar compounds, 2-methyl-3,8-diphenyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one stands out due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a unique combination of steric and electronic effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-3,8-diphenyl-8,9-dihydro-7H-pyrazolo[5,1-c][1,2,4]benzotriazin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c1-14-20(16-10-6-3-7-11-16)22-24-23-21-18(26(22)25-14)12-17(13-19(21)27)15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLBZUZJEXVWCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C(=O)CC(C3)C4=CC=CC=C4)N=NC2=C1C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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